molecular formula C11H12ClN3 B15059542 (R)-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole CAS No. 1311254-84-8

(R)-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole

Cat. No.: B15059542
CAS No.: 1311254-84-8
M. Wt: 221.68 g/mol
InChI Key: WTWLSXNDPSJKCT-SECBINFHSA-N
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Description

®-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole is a complex organic compound featuring a benzimidazole core substituted with a pyrrolidine ring and a chlorine atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole typically involves the formation of the benzimidazole core followed by the introduction of the pyrrolidine ring and the chlorine atom. One common method involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidazole core. The pyrrolidine ring can be introduced via nucleophilic substitution reactions, and the chlorine atom can be added through halogenation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalysts and reaction conditions to facilitate the efficient formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

®-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

®-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole is unique due to the specific combination of the pyrrolidine ring and the chlorine atom on the benzimidazole core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

1311254-84-8

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

6-chloro-2-[(2R)-pyrrolidin-2-yl]-1H-benzimidazole

InChI

InChI=1S/C11H12ClN3/c12-7-3-4-8-10(6-7)15-11(14-8)9-2-1-5-13-9/h3-4,6,9,13H,1-2,5H2,(H,14,15)/t9-/m1/s1

InChI Key

WTWLSXNDPSJKCT-SECBINFHSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=NC3=C(N2)C=C(C=C3)Cl

Canonical SMILES

C1CC(NC1)C2=NC3=C(N2)C=C(C=C3)Cl

Origin of Product

United States

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